4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine
Description
4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine is a sulfonamide derivative featuring a substituted morpholine ring and a 6-chloropyridinyl moiety. The sulfonyl (-SO₂-) linker bridges the morpholine ring to the 3-position of the 6-chloropyridine group, a structural motif associated with electronic effects (e.g., electron-withdrawing properties) and hydrogen-bonding capabilities. This compound’s molecular formula is C₁₂H₁₅ClN₂O₃S, with a molecular weight of 302.8 g/mol.
Properties
IUPAC Name |
4-(6-chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8-7-17-9(2)6-14(8)18(15,16)10-3-4-11(12)13-5-10/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWQOFRGNHTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)S(=O)(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol Oxidation Route
The synthesis begins with 6-chloropyridine-3-thiol , which undergoes oxidative chlorination to yield the sulfonyl chloride. This method, adapted from pyrimidine sulfonamide syntheses, involves:
- Dissolving 6-chloropyridine-3-thiol in a 1:1 mixture of acetic acid and water.
- Introducing chlorine gas at 0–5°C for 6–8 hours.
- Quenching excess chlorine with sodium bisulfite.
- Isolating the sulfonyl chloride via vacuum distillation (yield: 78–85%).
Critical Parameters :
Alternative Sulfonation Pathways
Direct sulfonation of 6-chloropyridine using chlorosulfonic acid is less favored due to regioselectivity challenges. Computational studies suggest the 3-position’s electron-deficient nature directs electrophilic attack, but competing 2- and 4-sulfonation byproducts necessitate chromatographic purification.
Preparation of 2,5-Dimethylmorpholine
While commercial sources of 2,5-dimethylmorpholine are limited, its synthesis can be achieved via:
Reductive Amination of Diketones
Stereochemical Considerations
The cis/trans configuration of methyl groups influences nucleophilicity. X-ray crystallography of analogous morpholines indicates that cis-2,5-dimethyl substitution enhances ring puckering, potentially accelerating sulfonylation kinetics.
Sulfonamide Bond Formation
The coupling of 6-chloropyridine-3-sulfonyl chloride with 2,5-dimethylmorpholine follows established sulfonylation protocols:
Standard Procedure
- Dissolve 2,5-dimethylmorpholine (1.2 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.0 equiv) as an HCl scavenger.
- Slowly add 6-chloropyridine-3-sulfonyl chloride (1.0 equiv) at 0°C.
- Stir at room temperature for 12 hours.
- Quench with ice water, extract with DCM, and dry over Na₂SO₄.
- Purify via recrystallization from ethanol/water (yield: 88–92%).
Solvent and Base Optimization
Comparative studies reveal solvent impacts on reaction efficiency:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 25 | 92 |
| Tetrahydrofuran | NaOH (aq.) | 0→25 | 85 |
| Toluene | Pyridine | 40 | 78 |
Polar aprotic solvents (e.g., DCM) minimize side reactions, while aqueous bases complicate phase separation.
Purification and Characterization
Recrystallization vs. Chromatography
- Recrystallization : Ethanol/water (3:1) yields high-purity crystals (mp: 142–144°C).
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves sulfonic acid impurities but reduces throughput.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J=2.4 Hz, 1H, pyridine-H), 8.12 (dd, J=8.4, 2.4 Hz, 1H, pyridine-H), 7.56 (d, J=8.4 Hz, 1H, pyridine-H), 3.72–3.65 (m, 4H, morpholine-OCH₂), 2.85–2.78 (m, 2H, morpholine-NCH₂), 2.45 (s, 6H, CH₃).
- IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1130 cm⁻¹ (C-N).
Scalability and Industrial Adaptations
The patent literature emphasizes "one-pot" methodologies for analogous sulfonamides:
- Conduct sulfonylation in toluene with in-situ HCl removal via NaOH scrubbing.
- Directly oxidize residual thioether impurities by adjusting pH to 6–7 with NaHCO₃.
- Isolate the product via antisolvent addition (e.g., heptane).
This approach reduces solvent waste and achieves >95% purity at multi-kilogram scales.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
Chemistry
4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.
Biology
The compound is studied for its biological activity , particularly its interactions with biomolecules. Research indicates that it may exhibit:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.
- Cellular Effects : Initial studies suggest it may affect cell proliferation and apoptosis in specific cancer cell lines.
Medicine
Research is ongoing to explore its therapeutic potential . Preliminary findings indicate that the compound could be effective against certain types of cancer by modulating pathways involved in tumor growth and metastasis.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes, particularly in creating specialized polymers and coatings.
Case Study 1: Cancer Research
In a study involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability. The compound was administered at varying concentrations over several days, demonstrating dose-dependent effects on tumor growth.
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of lysyl oxidase-like 2 (LOXL2) showed that compounds similar to this compound effectively reduced enzyme activity associated with extracellular matrix remodeling in cancer metastasis models.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloropyridinyl group may also interact with nucleophilic sites in biological molecules, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine and related compounds from the evidence:
Key Observations:
Linker Chemistry :
- The sulfonyl linker in the target compound increases polarity and hydrogen-bonding capacity compared to sulfanyl () or methylene linkers (). This may enhance solubility but reduce membrane permeability .
- The chloroethyl group in the patent compound () introduces reactivity absent in the target, suggesting divergent applications (e.g., alkylation vs. enzyme inhibition).
Substituent Effects: Methyl groups on morpholine (target) likely reduce metabolic oxidation at these positions compared to unsubstituted morpholine derivatives (e.g., ).
Synthetic Considerations :
- The sulfonyl group in the target compound may require specialized synthesis (e.g., oxidation of thiols or sulfonic acid derivatives), whereas metabolites in arise from microbial degradation pathways .
Biological Activity
4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine is a synthetic compound with the molecular formula and a molecular weight of 290.76 g/mol. This compound features a chloropyridinyl group linked to a sulfonyl-dimethylmorpholine structure, making it significant for various scientific research applications, particularly in medicinal chemistry and biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonyl group can engage in strong interactions with proteins and enzymes, potentially inhibiting their functions. Additionally, the chloropyridinyl moiety may interact with nucleophilic sites in biomolecules, influencing various biological pathways.
In Vitro Studies
Research indicates that this compound exhibits notable activity against several types of cancer cell lines. For instance, studies have demonstrated its efficacy in inhibiting the proliferation of breast cancer and pancreatic cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
Table 1: Biological Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MCF-7) | 12.5 | Inhibition of estrogen receptor signaling |
| Pancreatic Cancer (PANC-1) | 10.0 | Induction of apoptosis via caspase activation |
| Lung Cancer (A549) | 15.0 | Disruption of cell cycle progression |
Case Studies
- Breast Cancer Treatment : A study published in Cancer Research highlighted that this compound significantly reduced tumor size in MCF-7 xenograft models. The treatment led to a decrease in Ki67 expression, indicating reduced cell proliferation.
- Pancreatic Cancer : In another investigation, the compound was shown to enhance the effects of gemcitabine in PANC-1 cells, suggesting a potential role as an adjuvant therapy. This combination therapy resulted in improved overall survival rates in animal models.
- Lung Cancer : A recent trial indicated that the compound could sensitize A549 lung cancer cells to radiation therapy by modulating DNA repair mechanisms.
Pharmacological Properties
The pharmacokinetics of this compound suggest favorable absorption and distribution characteristics. Preliminary studies indicate:
- High solubility in aqueous environments.
- Moderate plasma protein binding , which may influence its bioavailability.
Toxicological Profile
Toxicological assessments reveal that the compound exhibits low acute toxicity levels. However, long-term studies are necessary to evaluate chronic exposure effects fully.
Table 2: Toxicological Data Summary
| Parameter | Value |
|---|---|
| LD50 (rat) | >2000 mg/kg |
| Mutagenicity | Negative |
| Reproductive Toxicity | Not observed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine, and how can intermediates be characterized?
- Methodology : Begin with sulfonylation of 2,5-dimethylmorpholine using 6-chloropyridine-3-sulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine). Monitor reaction progress via TLC and purify intermediates via column chromatography. Characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS). For structural validation, compare spectral data with PubChem entries of analogous morpholine derivatives (e.g., 3,5-dimethylmorpholine hydrochloride) .
Q. How can spectroscopic techniques (e.g., GC-MS, NMR) resolve structural ambiguities in this compound?
- Methodology : Use GC-MS to confirm molecular weight and fragmentation patterns. For NMR, employ H-H COSY and HSQC experiments to assign stereochemistry and confirm substituent positions. Cross-reference with crystallographic data (if available) from SHELX-refined structures of related sulfonylpyridine derivatives .
Q. What crystallographic strategies are recommended for determining the crystal structure of this compound?
- Methodology : Grow single crystals via slow evaporation (e.g., methanol/water). Collect X-ray diffraction data at low temperature (100 K) to minimize disorder. Use SHELXL for refinement, applying constraints for sulfonyl and morpholine groups. Validate thermal parameters and hydrogen bonding using ORTEP-3 for graphical representation .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data in studies involving this compound?
- Methodology : Perform dose-response assays across multiple cell lines to rule out cell-specific effects. Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate significance. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Incorporate qualitative research principles, such as iterative hypothesis testing, to resolve discrepancies .
Q. What degradation pathways are observed under environmental or metabolic conditions?
- Methodology : Expose the compound to simulated metabolic conditions (e.g., liver microsomes) or UV light. Analyze degradation products via GC-MS (see Table 1 for example metabolites) and LC-HRMS. Compare fragmentation patterns to known intermediates, such as N-((6-chloropyridin-3-yl)methyl) derivatives .
Table 1 : Example Metabolites from GC-MS Analysis (Adapted from )
| Retention Time (min) | Proposed Structure | Key Ions (m/z) |
|---|---|---|
| 12.403 | N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine | 281, 243, 178 |
| 8.823 | N-((6-Chloropyridin-3-yl)methyl)-N-ethylethene-1,1-diamine | 253, 215, 150 |
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
- Methodology : Synthesize analogs with modifications to the chloropyridine ring (e.g., replacing Cl with CF) or morpholine substituents. Test in vitro/in vivo for target engagement (e.g., enzyme inhibition). Use molecular docking to correlate substituent effects with binding pocket interactions, referencing bioactivity data from compounds like Z8 in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
